molecular formula C5H9NO4 B1585408 4-Methyl hydrogen L-aspartate CAS No. 2177-62-0

4-Methyl hydrogen L-aspartate

Cat. No. B1585408
CAS RN: 2177-62-0
M. Wt: 147.13 g/mol
InChI Key: SBRYFUVVWOMLLP-VKHMYHEASA-N
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Description

“4-Methyl hydrogen L-aspartate” is also known as “L-Aspartic acid 4-methyl ester HCl”. It has a molecular formula of C5H10ClNO4 . This compound is a derivative of L-aspartic acid, which is one of the 22 proteinogenic amino acids, i.e., the building blocks of proteins .

Scientific Research Applications

Metabolic Engineering for L-aspartate Production

A study by Piao et al. (2019) highlighted the metabolic engineering of Escherichia coli for the production of L-aspartate and its derivative β-alanine with high stoichiometric yield. This research represents a significant advancement in biotechnology, utilizing biomass resources for efficient production of L-aspartate and β-alanine, with implications for industrial applications in producing aspartate-derived chemicals (Piao et al., 2019).

Enzymatic Synthesis and Characterization

Raj et al. (2011) characterized a thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans, which shows potential for the asymmetric synthesis of substituted aspartic acids. This enzyme could be a valuable biocatalyst for the industrial synthesis of aspartic acid derivatives, important in pharmaceuticals and chemicals (Raj et al., 2011).

Protein Repair Mechanisms

Clarke (2003) discussed the role of protein L-isoaspartate (D-aspartate) O-methyltransferase in repairing age-damaged proteins, specifically those with deamidated, isomerized, and racemized aspartyl and asparaginyl residues. This mechanism is vital for maintaining protein function and cellular integrity, suggesting a broader biological significance of aspartate derivatives in the aging process and disease prevention (Clarke, 2003).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “4-Methyl hydrogen L-aspartate”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYFUVVWOMLLP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25513-53-5
Record name L-Aspartic acid, 4-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25513-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501309375
Record name Aspartic acid β-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl hydrogen L-aspartate

CAS RN

2177-62-0
Record name Aspartic acid β-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid 4-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspartic acid β-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl hydrogen L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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